(1-Naphthylaminomethylene)malonic acid diethyl ester
Description
(1-Naphthylaminomethylene)malonic acid diethyl ester is a malonic ester derivative featuring a 1-naphthylamino group attached via a methylene bridge to the central carbon of the malonate core. Malonic esters are characterized by their active methylene group, which enables nucleophilic substitution and condensation reactions, making them pivotal in organic synthesis .
Properties
IUPAC Name |
diethyl 2-[(naphthalen-1-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17(20)15(18(21)23-4-2)12-19-16-11-7-9-13-8-5-6-10-14(13)16/h5-12,19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCXHYSVWESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC2=CC=CC=C21)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347527 | |
| Record name | Diethyl {[(naphthalen-1-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-94-5 | |
| Record name | Diethyl {[(naphthalen-1-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-((1-NAPHTHYLAMINO)METHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Naphthylaminomethylene)malonic acid diethyl ester can be synthesized through a condensation reaction between diethyl malonate and 1-naphthylamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for diethyl 2-[(1-naphthylamino)methylene]malonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1-Naphthylaminomethylene)malonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted malonate derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Naphthylaminomethylene)malonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-[(1-naphthylamino)methylene]malonate involves its interaction with specific molecular targets and pathways. The naphthylamino group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Features
The naphthylamino group distinguishes this compound from simpler aryl-substituted malonates. Key structural variations in analogs include:
- Aryl vs. Amino-Methylene Substituents: Phenyl or substituted phenyl groups (e.g., nitro, methyl) are attached directly to the malonate core , whereas amino-methylene derivatives feature an -NH-Ar-CH₂- linkage .
- Protective Groups: Diethyl phthalimidomalonate incorporates a phthalimido group, serving as a protected amine for amino acid synthesis .
Comparison with Similar Compounds
Electronic and Steric Effects
| Compound | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| (1-Naphthylaminomethylene)malonate | 1-Naphthylamino-methylene | Electron-donating (amine) | High (bulky naphthyl group) |
| Diethyl 2-(4-nitrophenyl)malonate | 4-Nitrophenyl | Electron-withdrawing (NO₂) | Moderate |
| Diethyl phthalimidomalonate | Phthalimido | Electron-withdrawing (imide) | Moderate |
| [(3-Cl-4-F-C₆H₃)amino]methylene malonate | 3-Cl-4-F-phenylamino-methylene | Electron-withdrawing (Cl, F) | Moderate |
- Electronic Effects: Amino-methylene derivatives (e.g., naphthylamino) exhibit electron donation via the amine, enhancing nucleophilicity at the methylene carbon. Nitro or halogen substituents (e.g., in ) withdraw electron density, reducing reactivity in condensation reactions.
Physical and Spectroscopic Properties
- Lipophilicity: Naphthylamino and benzylidene substituents (e.g., ) increase lipophilicity compared to polar nitro or hydroxylated analogs .
- Spectroscopy: ¹H-NMR: Aromatic protons in naphthylamino (δ 7.2–8.5 ppm) vs. nitroaryl (δ 8.0–8.5 ppm) show distinct splitting patterns. IR: Amino-methylene derivatives exhibit N-H stretches (~3300 cm⁻¹) absent in simple arylmalonates .
Biological Activity
(1-Naphthylaminomethylene)malonic acid diethyl ester is an organic compound with significant biological activity, primarily due to its unique chemical structure, which includes a naphthylamino group. This compound has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry and its interactions within biological systems.
Chemical Structure and Properties
- Molecular Formula : C18H19NO4
- Molar Mass : 317.35 g/mol
- Key Functional Groups : Naphthylamino, malonic acid diethyl ester
The presence of the naphthylamino group enhances the compound's reactivity and potential for forming diverse derivatives, making it valuable in various research applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The naphthylamino group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism underlying this activity could involve the induction of apoptosis in cancer cells or inhibition of tumor cell proliferation. Specific case studies have reported the compound's effectiveness against certain cancer cell lines, although further research is needed to elucidate its full potential .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several naphthylamine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro tests on human breast cancer cells showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential .
- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results demonstrated that it effectively inhibited the activity of lactate dehydrogenase (LDH), a key enzyme in glycolysis, suggesting a mechanism for its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Diethyl 2-methyl-2-(1-naphthyl)malonate | Moderate antimicrobial | Methyl substitution affects potency |
| Diethyl 2-(2-naphthyl)malonate | Low anticancer activity | Lacks naphthylamino group |
| Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate | High enzyme inhibition | Different aromatic substitution |
This compound stands out due to its potent biological activities linked to its unique structural components .
Q & A
Q. What strategies prevent decomposition when coupling with acid-sensitive reagents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
